molecular formula C10H7ClFNO2S B13216237 8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride

8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride

Cat. No.: B13216237
M. Wt: 259.68 g/mol
InChI Key: HUOKCVHQYHSLOX-UHFFFAOYSA-N
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Description

8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride (CAS 2060029-03-8) is a fluorinated isoquinoline derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly through its reactive sulfonyl chloride moiety, which enables facile derivatization into sulfonamides . The core application of this reagent lies in the development of novel bioactive compounds. Sulfonamide derivatives based on similar quinoline and isoquinoline scaffolds have demonstrated significant anticancer and antibacterial activities in scientific research . For instance, such derivatives have been shown to be effective against a range of cancer cell lines, including human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A-549), as well as against multidrug-resistant clinical isolates like methicillin-resistant Staphylococcus aureus (MRSA) . The 8-fluoro and 1-methyl substituents on the isoquinoline core are strategically important for modulating the compound's lipophilicity, electronic properties, and ultimately, its biological interaction and metabolic stability . The mechanism of action for derivatives stemming from this compound often involves the modulation of key enzymatic systems and signaling pathways associated with cell proliferation and apoptosis . The privileged isoquinoline scaffold is recognized for its ability to chelate metals and interact with diverse biological targets, making it a valuable structure in the design of multi-target agents . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for detailed handling and hazard information.

Properties

Molecular Formula

C10H7ClFNO2S

Molecular Weight

259.68 g/mol

IUPAC Name

8-fluoro-1-methylisoquinoline-6-sulfonyl chloride

InChI

InChI=1S/C10H7ClFNO2S/c1-6-10-7(2-3-13-6)4-8(5-9(10)12)16(11,14)15/h2-5H,1H3

InChI Key

HUOKCVHQYHSLOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=CC(=CC(=C12)F)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Sulfonation of Fluoro-Substituted Isoquinolines

The primary synthetic route to isoquinoline sulfonyl chlorides, including fluoro-substituted derivatives, involves sulfonation of the isoquinoline ring followed by chlorination of the sulfonic acid intermediate.

Sulfonation Step
  • Starting Material: 8-fluoro-1-methylisoquinoline or related isoquinoline derivatives.
  • Reagents: Sulfuric anhydride (oleum) or chlorosulfonic acid is typically used to introduce the sulfonic acid group at the 6-position on the isoquinoline ring.
  • Conditions: The reaction is carried out under controlled temperature (e.g., 10–40 °C) to avoid side reactions and is often performed in the presence or absence of sulfuric acid to optimize yield.
Chlorination Step
  • Reagents: The sulfonic acid intermediate is converted to the sulfonyl chloride using chlorinating agents such as thionyl chloride, phosphorus oxychloride, phosphorus pentachloride, or bis(trichloromethyl) carbonate.
  • Catalysts/Bases: Organic bases such as triethylamine or pyridine are employed to facilitate the chlorination reaction and neutralize generated acids.
  • Conditions: Reaction temperatures range from 0 °C to 100 °C, with reaction times spanning 1 to 10 hours depending on the reagent and scale.

Optimized One-Pot Synthesis

A patented method for related fluoroisoquinoline sulfonyl chlorides describes a one-pot procedure:

  • Step 1: Reaction of 4-fluoroisoquinoline with sulfuric anhydride to form 4-fluoroisoquinoline-5-sulfonic acid.
  • Step 2: Direct conversion of the sulfonic acid to the sulfonyl chloride using a halogenating reagent in situ.
  • Solvents: Preferred solvents include acetone, ether, tetrahydrofuran, and dioxane, with acetone and ether being most effective.
  • Purification: The product is isolated as an acid-added salt via extraction with organic solvents such as methylene chloride or ethyl acetate, followed by pH adjustment using bases like sodium bicarbonate.

This approach reduces production time and cost, offering high efficiency and purity suitable for pharmaceutical intermediates.

Alternative Cyclization and Sulfonyl Chloride Formation

A method for preparing structurally related isoquinoline sulfonyl chlorides (e.g., 3-methylquinoline-8-sulfonyl chloride) involves:

  • Catalytic Cyclization: Starting from 2-aminobenzenesulfonic acid, catalytic cyclization with aldehydes (propionaldehyde and paraformaldehyde) in eutectic solvents (e.g., choline chloride and ZnCl2) forms the sulfonic acid isoquinoline intermediate.
  • Chlorination: Subsequent acyl chlorination with bis(trichloromethyl) carbonate under organic base catalysis yields the sulfonyl chloride.
  • Advantages: This method avoids harsh sulfonating agents like chlorosulfonic acid and reduces the generation of corrosive gases, making it environmentally safer and scalable.

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Temperature (°C) Time (hours) Notes Source
Sulfonation Sulfuric anhydride or chlorosulfonic acid 10–40 0.5–2 Control to prevent side reactions
Chlorination Thionyl chloride, POCl3, or bis(trichloromethyl) carbonate + base 0–100 1–10 Organic bases (triethylamine, pyridine) used
One-pot sulfonation + chlorination 4-fluoroisoquinoline + sulfuric anhydride + halogenating reagent 10–40 ~1 Solvents: acetone, ether; acid-added salt isolation
Catalytic cyclization + chlorination 2-aminobenzenesulfonic acid + aldehydes + eutectic solvent + bis(trichloromethyl) carbonate 0–140 1–10 Environmentally friendly, scalable

Research Discoveries and Optimization

  • Yield and Purity: Optimization of solvent choice and reaction stoichiometry significantly improves yield and purity. For instance, acetone and ether as solvents enhance sulfonation efficiency and ease product isolation.
  • Environmental Impact: The use of bis(trichloromethyl) carbonate as a chlorinating agent under organic base catalysis minimizes hazardous gas emissions compared to traditional chlorosulfonic acid and thionyl chloride methods.
  • Reaction Mechanism: The sulfonation likely proceeds via electrophilic aromatic substitution facilitated by the strong acid environment, while chlorination converts the sulfonic acid to sulfonyl chloride through nucleophilic substitution.
  • Scale-Up Potential: One-pot methods and catalytic cyclization routes are more amenable to large-scale production due to reduced steps and safer reagents.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.

    Solvents: Organic solvents like dichloromethane and acetonitrile are often used to dissolve the compound and facilitate reactions.

    Catalysts: Lewis acids or bases may be used to enhance reaction rates.

Major Products

The major products formed from these reactions include sulfonamides, sulfonate esters, and sulfonyl thiols, depending on the nucleophile used .

Scientific Research Applications

8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive, allowing it to modify proteins and other biological molecules, which can affect their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 8-Fluoroisoquinoline-6-sulfonyl chloride
  • 1-Methylisoquinoline-6-sulfonyl chloride
  • 8-Fluoro-1-methylisoquinoline

Uniqueness

8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group, which confer distinct reactivity and properties compared to similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and research .

Biological Activity

8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications for therapeutic applications.

Synthesis

The synthesis of 8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride typically involves the reaction of 8-fluoro-1-methylisoquinoline with sulfonyl chloride under controlled conditions. This process is crucial for obtaining the desired sulfonyl chloride derivative, which serves as an intermediate in the synthesis of various bioactive compounds.

Antimicrobial Properties

Recent studies have demonstrated that 8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride exhibits significant antimicrobial activity. In vitro assays indicate efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The specific pathways involved include the modulation of apoptotic markers and cell signaling pathways related to growth factor receptor signaling .

Enzyme Inhibition

Another important aspect of the biological activity of 8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride is its role as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders. For instance, it targets enzymes related to the mevalonate pathway, which is crucial in cholesterol biosynthesis and cellular signaling .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of 8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial properties .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Anticancer Potential

In a separate study focusing on cancer cell lines, 8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride was tested against MCF-7 (breast cancer) and A549 (lung cancer) cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM for MCF-7 cells, suggesting significant anticancer potential .

Cell LineIC50 (µM)
MCF-725
A54930

The biological activities of 8-Fluoro-1-methylisoquinoline-6-sulfonyl chloride are attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Enzyme Inhibition : By inhibiting key enzymes in metabolic pathways, it alters cellular metabolism and reduces the availability of substrates necessary for rapid cell growth.

Q & A

Q. Table 1: Comparative Reactivity of Sulfonyl Chlorides in Nucleophilic Substitutions

CompoundSolventTemperature (°C)Yield (%)Reference
8-Fluoro-1-methylisoquinoline-6-SO2_2ClDCM2578
Perfluorooctanesulfonyl chlorideTHF4065
Tosyl chlorideAcetone3085

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